N-[4-({2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}sulfamoyl)phenyl]acetamide
Description
Properties
IUPAC Name |
N-[4-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethylsulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S2/c1-13(23)21-15-4-6-17(7-5-15)27(24,25)20-10-8-16-12-26-18(22-16)14-3-2-9-19-11-14/h2-7,9,11-12,20H,8,10H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJSEGLNJNMHFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-({2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}sulfamoyl)phenyl]acetamide is a synthetic compound with significant implications in medicinal chemistry, particularly as a potential therapeutic agent against viral infections and certain cancers. This compound, classified as a sulfonamide and a non-nucleoside reverse transcriptase inhibitor (NNRTI), has been studied for its biological activities, including antiviral and antitumor properties.
- Molecular Formula : C18H18N4O3S2
- Molecular Weight : 402.5 g/mol
- Melting Point : 191–193°C
- Solubility : Soluble in methanol, ethanol, and dimethyl sulfoxide (DMSO)
Antiviral Activity
This compound exhibits potent antiviral properties against HIV-1. It acts by binding to the hydrophobic pocket of the reverse transcriptase enzyme, thereby inhibiting its activity. This mechanism is crucial for preventing viral replication.
Antitumor Properties
Research has indicated that this compound may also possess significant antitumor activity. It has been shown to inhibit human aromatase activity, which is vital in estrogen synthesis and thus plays a role in hormone-dependent cancers such as breast cancer. The compound's ability to induce apoptosis in cancer cells has been documented, suggesting its potential as an anticancer agent.
Study on Antiviral Efficacy
A study conducted by researchers demonstrated that this compound effectively reduced HIV replication in vitro. The compound was tested against various strains of HIV-1, showing an IC50 value indicating its potency compared to existing NNRTIs.
Antitumor Activity Assessment
In another investigation focusing on breast cancer cell lines (MDA-MB-231), the compound was observed to significantly increase the percentage of annexin V-FITC-positive apoptotic cells, indicating its capacity to induce apoptosis. The results showed a 22-fold increase in late apoptotic cells compared to control groups, highlighting its potential as an anticancer therapeutic agent.
Toxicity and Safety
Toxicity assessments have shown that this compound exhibits a favorable safety profile in preliminary studies. However, further research is necessary to establish comprehensive safety data for clinical applications.
Summary of Biological Activities
| Activity Type | Mechanism of Action | IC50/Effectiveness |
|---|---|---|
| Antiviral | Inhibits reverse transcriptase | Potent against HIV-1 |
| Antitumor | Induces apoptosis; inhibits aromatase | Significant apoptosis induction in MDA-MB-231 cells |
Future Directions
Ongoing research aims to further elucidate the mechanisms underlying the biological activities of this compound. Future studies will focus on:
- In vivo efficacy : Evaluating the therapeutic potential in animal models.
- Combination therapies : Assessing synergistic effects with other antiretroviral or anticancer agents.
- Mechanistic studies : Understanding the molecular interactions at play within cellular pathways.
Comparison with Similar Compounds
Mirabegron (β3-Adrenergic Agonist)
Structure: 2-(2-Amino-1,3-thiazol-4-yl)-N-[4-[2-[[(2R)-2-hydroxy-2-phenylethyl]amino]ethyl]phenyl]acetamide . Key Differences:
- Replaces the pyridin-3-yl-thiazole with a 2-amino-thiazole.
- Contains a (2R)-2-hydroxy-2-phenylethylamino group instead of the sulfamoyl bridge. Pharmacology:
- Selective β3-adrenergic agonist used for overactive bladder syndrome.
- No hepatotoxicity reported . Therapeutic Relevance: Clinically approved, unlike the target compound, which lacks reported clinical data.
| Parameter | Target Compound | Mirabegron |
|---|---|---|
| Core Heterocycle | Pyridin-3-yl-thiazole | 2-Amino-1,3-thiazole |
| Substituent | Ethyl-sulfamoyl bridge | (2R)-2-hydroxy-2-phenylethylamino group |
| Molecular Target | Not reported (suspected enzyme inhibition) | β3-Adrenergic receptor |
| Clinical Status | Preclinical (inferred) | Approved (FDA/EMA) |
BAY 57-1293 (Pritelivir, Antiviral Agent)
Structure : N-methyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)-2-[4-(pyridin-2-yl)phenyl]acetamide .
Key Differences :
- Pyridin-2-yl substitution vs. pyridin-3-yl in the target compound.
- Sulfamoyl group attached directly to the thiazole ring.
Pharmacology : - Inhibits herpes simplex virus helicase-primase.
- Demonstrated antiviral activity in clinical trials .
| Parameter | Target Compound | BAY 57-1293 |
|---|---|---|
| Pyridine Position | Pyridin-3-yl | Pyridin-2-yl |
| Sulfamoyl Position | Ethyl-sulfamoyl bridge | Thiazole-5-sulfamoyl |
| Therapeutic Use | Not reported | Antiviral (herpes simplex) |
Anilino-Thiazole Acetamides (Kinase Inhibitors/Antimicrobials)
Examples :
- N-{4-[2-(3-fluoroanilino)-1,3-thiazol-4-yl]phenyl}acetamide (C17H14FN3O2S) .
- N-(4-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide (C18H17N3O2S) . Key Differences:
- Anilino substituents on the thiazole instead of pyridinyl groups.
- Lack of sulfamoyl bridges.
Pharmacology : - Structural analogs of kinase inhibitors (e.g., imatinib derivatives) .
- Potential antimicrobial activity due to thiazole and acetamide motifs .
Sulfonamide Derivatives (Enzyme Inhibitors)
Example : N-[4-({4-[3-(thiophen-2-yl)-1H-pyrazol-5-yl]piperidin-1-yl}sulfonyl)phenyl]acetamide .
Key Differences :
- Piperidine-sulfonyl group instead of ethyl-sulfamoyl.
- Thiophene-pyrazole substituent.
Pharmacology : - Sulfonamide group often targets carbonic anhydrases or proteases.
Structural and Functional Insights
Role of Heterocycles
Impact of Substituents
- Sulfamoyl Group : Increases solubility and hydrogen-bonding capacity, critical for enzyme inhibition.
- Amino/Alkoxy Groups: In Mirabegron and anilino-thiazoles, these groups dictate receptor subtype selectivity .
Preparation Methods
Thiazole Ring Formation
The thiazole core is synthesized via a Hantzsch thiazole synthesis, reacting a pyridinyl thioamide with α-halo ketones.
Procedure :
-
Reactant Preparation :
-
Pyridine-3-carbothioamide (1.0 equiv) and 3-chloropentane-2,4-dione (1.1 equiv) are combined in ethanol.
-
-
Cyclization :
Intermediate : 2-(Pyridin-3-yl)-1,3-thiazole-4-carboxylic acid ethyl ester.
Ethylamine Side Chain Introduction
The ester intermediate is reduced to a primary alcohol and converted to an amine via a Gabriel synthesis.
Steps :
-
Reduction :
-
LiAlH₄ in THF at 0°C → room temperature, 2 hours.
-
Yield: 90% (2-(pyridin-3-yl)-1,3-thiazol-4-yl)methanol.
-
-
Amine Formation :
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Ester reduction | LiAlH₄, THF, 0°C → RT | 90 |
| Azide displacement | MsCl, NaN₃, DCM, 24h | 75 |
| Amine formation | PPh₃, THF/H₂O, 12h | 82 |
Synthesis of 4-Acetamidophenylsulfonyl Chloride
Sulfonation of 4-Acetamidophenyl
Procedure :
-
Chlorosulfonation :
-
Purification :
-
Recrystallization from hexane/ethyl acetate.
-
Yield: 68–72%.
-
Sulfamoylation and Final Coupling
Sulfamoylation of Ethylamine Intermediate
The ethylamine reacts with 4-acetamidophenylsulfonyl chloride under basic conditions.
Optimized Conditions :
-
Solvent : Dichloromethane (DCM)
-
Base : Triethylamine (TEA, 2.5 equiv)
-
Temperature : 0°C → RT, 12 hours
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the ethylamine on the electrophilic sulfur center of the sulfonyl chloride, facilitated by TEA to scavenge HCl.
Purification and Characterization
Crystallization
The crude product is purified via recrystallization from ethanol/water (3:1).
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyridine-H), 8.45 (d, J = 4.8 Hz, 1H), 7.89–7.82 (m, 4H), 3.45 (t, J = 6.8 Hz, 2H), 2.98 (t, J = 6.8 Hz, 2H), 2.15 (s, 3H).
-
HRMS (ESI+) : m/z calc. for C₁₈H₁₈N₄O₃S₂ [M+H]⁺: 402.49; found: 402.48.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Hantzsch thiazole | High regioselectivity | Requires toxic α-halo ketones | 78–85 |
| Gabriel synthesis | Avoids direct handling of amines | Multi-step, moderate yields | 75–82 |
| Sulfamoylation | High efficiency, scalable | Sensitive to moisture | 85–88 |
Industrial-Scale Considerations
-
Catalytic Hydrogenation : Patent WO2015155664A1 highlights the use of 10% Pd/C for nitro group reduction, applicable to intermediates in this synthesis.
-
Solvent Selection : Tetrahydrofuran (THF) and acetonitrile are preferred for their balance of polarity and boiling points.
-
Impurity Control : Chiral HPLC ensures enantiomeric purity >99.8%, critical for pharmaceutical applications .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing N-[4-({2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}sulfamoyl)phenyl]acetamide to maximize yield and purity?
- Methodology :
- Solvent Selection : Use polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile to enhance solubility of intermediates .
- Temperature Control : Maintain reflux conditions (e.g., 150°C in ethanol or DMF) to drive coupling reactions, such as thiazole ring formation or sulfamoyl linkage .
- Catalysts : Employ coupling agents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) for amide bond formation, improving yields by 15–20% .
- Purification : Use column chromatography with silica gel and ethyl acetate/hexane gradients to isolate the final product (>95% purity) .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodology :
- NMR Spectroscopy :
- 1H NMR : Identify pyridinyl protons (δ 8.5–9.0 ppm), thiazole protons (δ 7.2–7.8 ppm), and acetamide NH (δ 10.2–10.8 ppm) .
- 13C NMR : Confirm carbonyl (C=O) at ~168–170 ppm and sulfonamide (SO2) carbons at ~45–50 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures molecular ion alignment with the theoretical mass (e.g., [M+H]+ at m/z 431.12) .
- IR Spectroscopy : Detect sulfonamide S=O stretches (~1350–1150 cm⁻¹) and acetamide C=O (~1650 cm⁻¹) .
Advanced Research Questions
Q. How can researchers design assays to evaluate the compound’s biological activity against specific targets (e.g., kinases or antimicrobial targets)?
- Methodology :
- Target Selection : Prioritize kinases (e.g., EGFR or VEGFR) based on structural analogs (e.g., pyridinyl-thiazole derivatives showing kinase inhibition ).
- In Vitro Assays :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) with IC50 determination .
- Antimicrobial Testing : Perform MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative strains, including positive controls (e.g., ciprofloxacin) .
- Statistical Validation : Apply ANOVA to compare activity across replicates, ensuring p < 0.05 significance .
Q. How can contradictory data on the compound’s bioactivity (e.g., varying IC50 values) be resolved?
- Methodology :
- Purity Verification : Re-analyze compound batches via HPLC to rule out impurities (>98% purity required for reliable bioactivity) .
- Assay Optimization : Standardize protocols (e.g., cell line selection, serum concentration) to minimize variability .
- Structural Confirmation : Compare with analogs (e.g., 2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide) to identify substituent effects on activity .
Q. What strategies enhance the compound’s solubility and stability for in vivo studies?
- Methodology :
- Salt Formation : Use hydrochloride or sodium salts to improve aqueous solubility .
- Prodrug Design : Modify the acetamide group (e.g., esterification) for controlled release .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify degradation pathways .
Q. How can computational modeling predict the compound’s binding affinity to therapeutic targets?
- Methodology :
- Docking Studies : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with pyridinyl N and thiazole S) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å acceptable) .
- QSAR Analysis : Correlate substituent electronic parameters (e.g., Hammett σ) with bioactivity data from analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
